

Validated Analytical Method for 2-Amino-3-bromophenol Quantification

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Compound of Interest

Compound Name: *2-Amino-3-bromophenol hydrochloride*

CAS No.: *855836-16-7*

Cat. No.: *B581995*

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Content Type: Publish Comparison Guide Target Audience: Pharmaceutical Researchers, QC Scientists, and Process Chemists Molecule Focus: 2-Amino-3-bromophenol (CAS: 116435-77-9)

Executive Summary: The Criticality of Isomer Specificity

In the high-stakes landscape of pharmaceutical intermediate synthesis—particularly for protein degrader building blocks (PROTACs) and heterocyclic antiviral scaffolds—2-Amino-3-bromophenol serves as a linchpin intermediate. Its structural integrity is paramount; however, it is frequently plagued by positional isomers (e.g., 2-amino-4-bromophenol or 2-amino-5-bromophenol) and oxidation byproducts (quinones).

This guide moves beyond generic protocols, offering a scientifically rigorous comparison of analytical methodologies. We recommend Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection as the "Gold Standard" for routine quantification, while evaluating GC-MS and LC-MS/MS as necessary alternatives for specific impurity profiling scenarios.

Method Landscape: Comparative Analysis

The choice of analytical method depends on the specific phase of drug development (e.g., raw material testing vs. trace impurity analysis).

Feature	RP-HPLC (UV/DAD)	GC-MS	LC-MS/MS
Primary Use	Routine QC & Assay (Purity >98%)	Volatile Impurity Profiling	Trace Genotoxic Impurity (GTI) Analysis
Sample Prep	Simple (Dilute & Shoot)	Complex (Derivatization Required)	Simple (Dilute & Shoot)
Specificity	High (with optimized gradient)	High (Mass spectral fingerprint)	Ultra-High (MRM transitions)
Sensitivity (LOD)	~0.5 µg/mL	~0.1 µg/mL	< 0.01 µg/mL
Robustness	Excellent (ICH Q2 compliant)	Moderate (Thermal instability risk)	Moderate (Matrix effects)
Cost/Run	Low	Medium	High

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Expert Insight: While GC-MS offers structural elucidation, 2-Amino-3-bromophenol contains both a phenolic hydroxyl (-OH) and a primary amine (-NH₂). These polar groups lead to peak tailing and thermal degradation in the GC injector port unless derivatized (e.g., silylation with BSTFA). Therefore, RP-HPLC is the superior choice for robust, quantitative assay.

The Gold Standard: Validated RP-HPLC Protocol

This protocol is designed to suppress the ionization of the phenolic group while maintaining the amine in a protonated state or neutral state depending on pH, ensuring sharp peak shape and resolution from isomers.

Chromatographic Conditions[1][2][3][4][5][6]

- Instrument: HPLC System with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).
- Column: C18 (Octadecyl) with Polar Embedding (e.g., Agilent Zorbax Eclipse Plus C18 or Waters Symmetry C18).
 - Why? Standard C18 columns may cause amine tailing. Polar-embedded phases shield silanols, improving peak symmetry for basic compounds.
- Dimensions: 150 mm x 4.6 mm, 3.5 μ m or 5 μ m particle size.
- Column Temperature: 30°C \pm 1°C.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: 254 nm (Primary), 285 nm (Secondary for specificity check).
- Injection Volume: 10 μ L.

Mobile Phase Strategy

- Mobile Phase A (Buffer): 0.1% Phosphoric Acid (H₃PO₄) in Water (pH ~2.5).
 - Mechanism:[1] Low pH ensures the amine (-NH₂) is fully protonated (-NH₃⁺), preventing interaction with residual silanols on the column.
- Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

Gradient Program:

Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold
15.0	40	60	Linear Gradient
18.0	40	60	Wash
18.1	95	5	Re-equilibration

| 23.0 | 95 | 5 | End of Run |

Standard Preparation

- Stock Solution (1000 µg/mL): Dissolve 50 mg of 2-Amino-3-bromophenol Reference Standard in 50 mL of Methanol.
- Working Standard (100 µg/mL): Dilute 5.0 mL of Stock Solution to 50 mL with Mobile Phase A:B (90:10).

Validation Framework (ICH Q2(R1))

To ensure this method is "Self-Validating" in your laboratory, the following acceptance criteria must be met.

System Suitability Testing (SST)

Before running samples, inject the Working Standard (n=5) and verify:

- Tailing Factor (T): NMT 1.5 (Critical for aminophenols).
- Theoretical Plates (N): NLT 5000.
- RSD of Peak Area: NMT 2.0%.

Performance Metrics

Parameter	Acceptance Criteria	Experimental Protocol
Specificity	No interference at retention time (RT)	Inject Blank, Placebo, and known Isomers (2-amino-4-bromophenol). Resolution (Rs) > 1.5.
Linearity	$R^2 \geq 0.999$	5 concentrations from 50% to 150% of target concentration (e.g., 50–150 µg/mL).
Accuracy	Recovery 98.0% – 102.0%	Spike samples at 80%, 100%, and 120% levels (triplicate).
Precision	$RSD \leq 2.0\%$	Repeatability (n=6) and Intermediate Precision (different days/analysts).
LOD / LOQ	S/N ratio > 3 (LOD) / > 10 (LOQ)	Determine via serial dilution. Typical LOQ ~0.5 µg/mL.

Alternative Method: GC-MS with Derivatization

If your facility lacks HPLC or requires volatility profiling, GC-MS is the alternative. Note: Direct injection is not recommended due to thermal degradation.

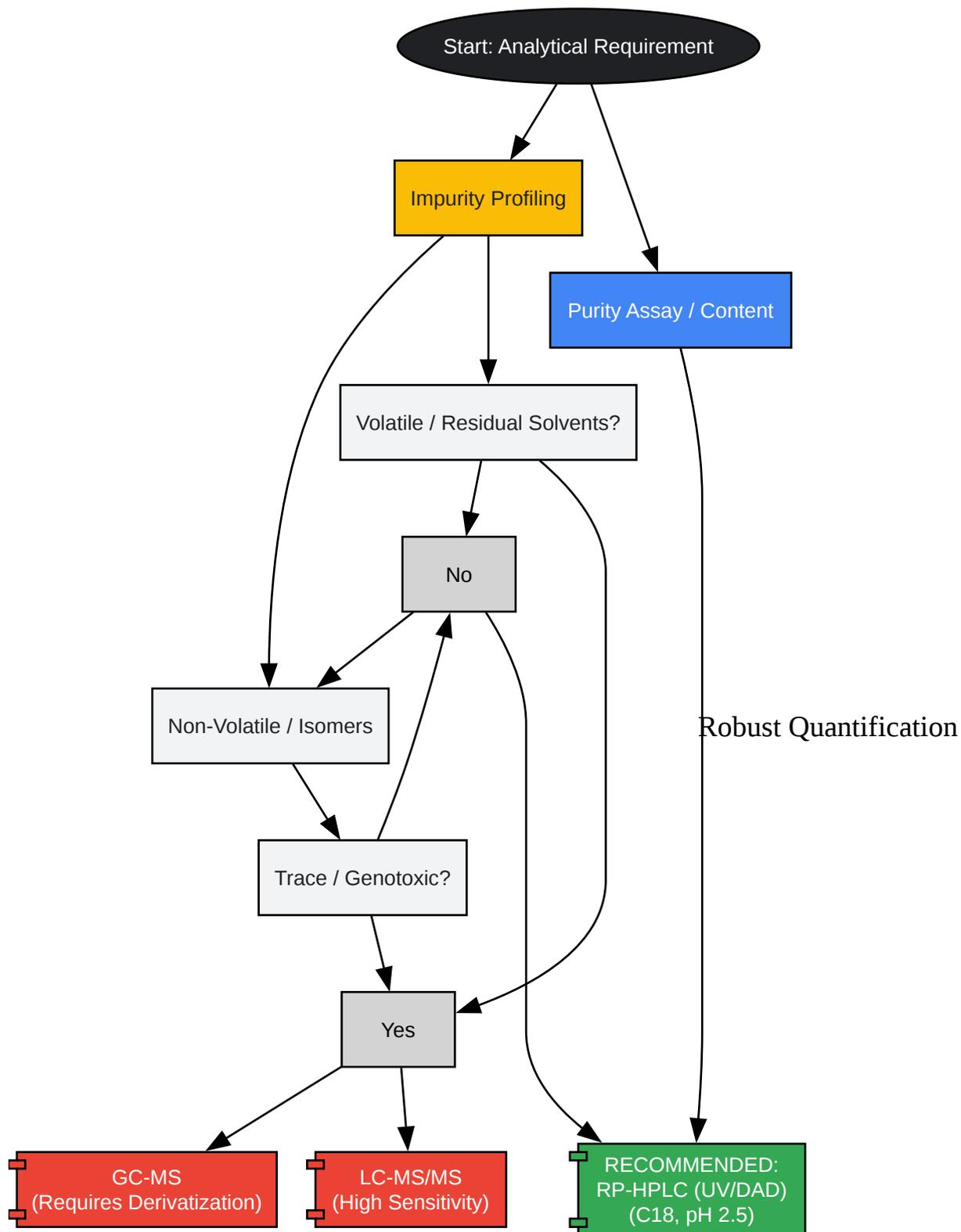
Derivatization Protocol:

- Reagent: BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) + 1% TMCS.
- Procedure: Dissolve 10 mg sample in 1 mL anhydrous Pyridine. Add 0.5 mL BSTFA. Incubate at 60°C for 30 mins.
- Analysis: Inject 1 µL into GC-MS (DB-5ms column).
- Result: The 2-Amino-3-bromophenol will appear as a di-TMS derivative (Mass shift: MW + 144).

Visualized Workflows

Analytical Decision Matrix

This diagram guides the user on when to select which method based on the analytical need.

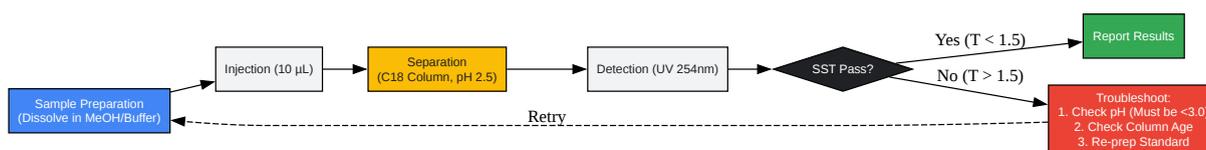


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Caption: Decision matrix for selecting the optimal analytical technique for 2-Amino-3-bromophenol.

HPLC Workflow & Troubleshooting

A step-by-step logic flow for the recommended HPLC method.



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Caption: Operational workflow for RP-HPLC analysis with integrated System Suitability Testing (SST) checkpoints.

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